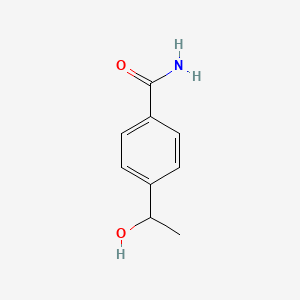

4-(1-Hydroxyethyl)benzamide

CAS No.: 1175301-23-1

Cat. No.: VC2474248

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1175301-23-1 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 4-(1-hydroxyethyl)benzamide |

| Standard InChI | InChI=1S/C9H11NO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-6,11H,1H3,(H2,10,12) |

| Standard InChI Key | NIJXHOAJAOIJJZ-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=C(C=C1)C(=O)N)O |

| Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)N)O |

Introduction

Chemical Properties and Structure

Molecular Identity

4-(1-Hydroxyethyl)benzamide has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol . The compound features a benzamide core structure with a hydroxyethyl group at the para position. This arrangement contributes to its distinct chemical behavior and reactivity profile.

Chemical Identifiers

The compound is primarily identified in chemical databases and literature by several standardized identifiers, as shown in Table 1.

Table 1: Chemical Identifiers of 4-(1-Hydroxyethyl)benzamide

| Classification Parameter | Details |

|---|---|

| GHS Symbol | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H315-H319-H335 |

| Precautionary Statements | P261-P305+P351+P338 |

Interpretation of Hazard Statements

The hazard statements associated with 4-(1-Hydroxyethyl)benzamide indicate the following potential hazards:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Applications and Uses

Organic Synthesis

The primary application of 4-(1-Hydroxyethyl)benzamide is in organic synthesis, where it serves as an intermediate for producing more complex molecules. The presence of both amide and hydroxyl functional groups makes this compound particularly versatile for further chemical modifications.

Research Applications

In research settings, 4-(1-Hydroxyethyl)benzamide may be used to study structure-activity relationships of benzamide derivatives or as a model compound for investigating specific chemical reactions and transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume